tert-Butyl 4-(4-bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a synthetic organic compound characterized by its complex molecular structure and specific functional groups. It belongs to a class of compounds known for their potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The compound is identified by its CAS number 1449117-65-0 and has a molecular formula of C14H19BrF3N3O2, with a molecular weight of 398.23 g/mol .
This compound can be classified under piperidine derivatives, which are often utilized in drug design due to their biological activity. The presence of bromine and trifluoromethyl groups enhances the compound's reactivity and potential therapeutic properties. The compound is primarily sourced from chemical suppliers specializing in research chemicals, such as AChemBlock and LabChem Wako, where it is offered for scientific research purposes only .
The synthesis of tert-butyl 4-(4-bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate typically involves several steps:
The synthesis process may vary slightly depending on the specific protocols employed, but generally adheres to established organic synthesis techniques. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to verify the purity and structure of the synthesized compound.
The molecular structure of tert-butyl 4-(4-bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate features a piperidine ring connected to a pyrazole moiety via a carbon chain. The presence of the trifluoromethyl group significantly influences the electronic properties of the molecule.
Key structural data includes:
tert-Butyl 4-(4-bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate can participate in various chemical reactions due to its functional groups:
These reactions are typically conducted under controlled laboratory conditions, utilizing standard organic chemistry techniques such as refluxing, stirring under inert atmospheres, and monitoring via NMR or mass spectrometry.
The mechanism of action for tert-butyl 4-(4-bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate largely depends on its interactions with biological targets. Compounds containing pyrazole rings are known for their ability to modulate various biological pathways:
Further studies using biochemical assays would be required to elucidate the precise mechanism of action and identify potential therapeutic applications.
tert-Butyl 4-(4-bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is typically characterized by:
Key chemical properties include:
This compound has potential applications in various fields:
The installation of bromine and trifluoromethyl groups on the pyrazole ring represents a critical early-stage functionalization sequence. Bromination typically precedes trifluoromethylation due to the superior compatibility of bromo-substituted intermediates with subsequent CF₃ incorporation. Electrophilic bromination using bromine (Br₂) in acetic acid yields the 4-bromopyrazole scaffold, but regioselectivity challenges necessitate careful optimization. Alternatively, N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–25°C provides higher 4-bromo isomer purity (>95%) by minimizing dibromination byproducts [6]. The trifluoromethyl group is introduced via:
Table 1: Core Properties of tert-Butyl 4-(4-bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Property | Value |
---|---|
CAS No. | 1449117-65-0 |
Molecular Formula | C₁₄H₁₉BrF₃N₃O₂ |
Molecular Weight | 398.22 g/mol |
Purity | ≥95% (HPLC) |
Storage Conditions | 2–8°C in inert atmosphere |
Key Applications | Pharmaceutical intermediate; Anticancer precursor |
The conjugation of the 4-bromo-3-(trifluoromethyl)pyrazole moiety with the piperidine ring occurs via SNAr (nucleophilic aromatic substitution). Piperidine attacks the electron-deficient C4 position of the pyrazole, displacing a labile leaving group (commonly chlorine or fluorine). Key considerations include:
Boc protection of 4-aminopiperidine precedes pyrazole coupling to prevent undesired side reactions. Di-tert-butyl dicarbonate (Boc₂O) serves as the acylating agent under catalytic conditions:
Table 2: Bromination Optimization Using N-Bromosuccinimide (NBS) [6] [9]
Parameter | Condition A | Condition B | Optimal Condition |
---|---|---|---|
Solvent | Chloroform | DMF | DMF |
Temperature | 80°C | 0–25°C | 0–25°C |
Equivalents NBS | 1.2 eq | 1.05 eq | 1.05 eq |
Reaction Time | 3h | 1.5h | 1.5h |
4-Bromo Isomer Purity | 87% | 98% | 98% |
Regioselective C4 bromination of 3-(trifluoromethyl)-1H-pyrazole leverages radical initiation to overcome electronic bias from the CF₃ group. Key advancements include:
The Boc protection of 4-(pyrazolyl)piperidines demands efficient catalysis to avoid N,O-di-Boc byproducts. Catalyst screening reveals:
Table 3: Catalyst Performance in Boc Protection of 4-(4-Bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine [1] [5] [8]
Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Di-Boc Impurity (%) |
---|---|---|---|---|---|
None | THF | 40 | 24 | 52 | 18 |
Triethylamine | THF | 40 | 6 | 75 | 8 |
DMAP | THF | 25 | 2 | 98 | <0.5 |
NaOH (aq.) | Dioxane | 0 | 1 | 88 | 12 |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9